Synthetic Yield Advantage: 70% Isolated Yield from 4'-Chloro-2-bromoacetophenone via Hydrolytic Displacement
The target compound 4'-chloro-2,2-dihydroxyacetophenone can be synthesized from 4'-chloro-2-bromoacetophenone via hydrolytic displacement of the alpha-bromo group with water in DMSO at 80°C, affording an isolated yield of 70% . This yield is notable when compared to the typical yields for analogous alpha-bromoacetophenone hydrolysis reactions, which often fall in the 45-65% range due to competing elimination and aldol condensation pathways [1]. The para-chloro substitution is believed to stabilize the intermediate enolate, suppressing side reactions and improving the yield relative to non-halogenated or electron-donating group-substituted analogs.
| Evidence Dimension | Synthetic yield from alpha-bromo precursor hydrolysis |
|---|---|
| Target Compound Data | 70% isolated yield |
| Comparator Or Baseline | Typical alpha-bromoacetophenone hydrolysis yields (class baseline): 45-65% |
| Quantified Difference | 5-25 percentage point advantage |
| Conditions | DMSO solvent, 80°C, 5 h reaction time; product isolation via precipitation and filtration |
Why This Matters
A higher and more reliable synthetic yield directly reduces cost-per-gram for procurement and improves process economics in multi-step synthesis campaigns.
- [1] RSC Advances (2016). New reactions for preparing chloroacetophenones and aroyl chlorohydrins. RSC Adv., 6, 25339-25345. View Source
